Bromo(dimethyl)(2,4,6-trimethylphenyl)silane
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Overview
Description
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane is an organosilicon compound with the molecular formula C11H17BrSi It is characterized by the presence of a silicon atom bonded to a bromine atom, two methyl groups, and a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include simpler silanes.
Scientific Research Applications
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism by which bromo(dimethyl)(2,4,6-trimethylphenyl)silane exerts its effects involves the reactivity of the silicon-bromine bond. This bond can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bromo(trimethyl)silane: Similar in structure but lacks the 2,4,6-trimethylphenyl group.
Chloro(dimethyl)(2,4,6-trimethylphenyl)silane: Similar but with a chlorine atom instead of bromine.
Dimethyl(2,4,6-trimethylphenyl)silane: Lacks the halogen atom.
Uniqueness
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane is unique due to the presence of both the bromine atom and the 2,4,6-trimethylphenyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
138567-86-9 |
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Molecular Formula |
C11H17BrSi |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
bromo-dimethyl-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C11H17BrSi/c1-8-6-9(2)11(10(3)7-8)13(4,5)12/h6-7H,1-5H3 |
InChI Key |
NWHVFMOTWBKSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C)(C)Br)C |
Origin of Product |
United States |
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